2-(Aminomethyl)isonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,4,8H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUQMYNTLXRZKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl Isonicotinamide
Established Synthetic Routes to the 2-(Aminomethyl)isonicotinamide Core
The construction of the this compound molecule hinges on the effective introduction of a reactive handle at the 2-position of the isonicotinamide (B137802) ring, which can then be converted to the aminomethyl group.
Precursor Chemistry and Starting Materials Selection
One viable precursor is 2-cyanoisonicotinamide (B1358638) . The synthesis of this intermediate can be approached from 2-chloroisonicotinamide (B10422) through nucleophilic substitution with a cyanide salt. The starting 2-chloroisonicotinamide can, in turn, be prepared from isonicotinic acid via chlorination.
Another key precursor is 2-(chloromethyl)isonicotinamide . This intermediate can be synthesized from isonicotinic acid through a multi-step process that may involve the formation of an N-oxide to facilitate functionalization at the 2-position, followed by chlorination of a methyl group introduced at that position.
A third potential precursor is isonicotinamide-2-carboxaldehyde . The synthesis of this aldehyde can be challenging due to the propensity of aldehydes to undergo oxidation. However, methods involving the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative at the 2-position have been explored for related pyridine (B92270) systems.
| Precursor Compound | Potential Starting Material(s) | Key Transformation(s) for Precursor Synthesis |
| 2-Cyanoisonicotinamide | Isonicotinic acid, 2-Chloroisonicotinamide | Chlorination, Cyanation |
| 2-(Chloromethyl)isonicotinamide | Isonicotinic acid | N-oxidation, Methylation, Chlorination |
| Isonicotinamide-2-carboxaldehyde | 2-(Hydroxymethyl)isonicotinamide | Oxidation |
Key Reaction Steps and Conditions
Once a suitable precursor is obtained, the final step involves the formation of the aminomethyl group.
Reduction of 2-Cyanoisonicotinamide: The nitrile group of 2-cyanoisonicotinamide can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common and effective method.
Reaction: 2-Cyanoisonicotinamide + H₂ (excess) --(Catalyst)--> this compound
Catalysts: Palladium on carbon (Pd/C), Raney Nickel (Ra-Ni), or Platinum oxide (PtO₂) are frequently employed.
Solvents: Protic solvents such as ethanol (B145695) or methanol (B129727) are typically used.
Conditions: The reaction is usually carried out under a hydrogen atmosphere at elevated pressure and temperature.
Amination of 2-(Chloromethyl)isonicotinamide: The chloro group in 2-(chloromethyl)isonicotinamide can be displaced by an amino group through various amination methods. The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides. wikipedia.orgjk-sci.comlibretexts.orgmasterorganicchemistry.com
Step 1: Alkylation of Phthalimide (B116566) 2-(Chloromethyl)isonicotinamide + Potassium phthalimide --> N-((isonicotinamide-2-yl)methyl)phthalimide
Step 2: Hydrazinolysis N-((isonicotinamide-2-yl)methyl)phthalimide + Hydrazine (N₂H₄) --> this compound + Phthalhydrazide
Conditions: The alkylation step is typically performed in a polar aprotic solvent like DMF. The subsequent hydrazinolysis is often carried out in a protic solvent such as ethanol.
Reductive Amination of Isonicotinamide-2-carboxaldehyde: This method involves the reaction of the aldehyde with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the primary amine. libretexts.orgorganic-chemistry.orgwikipedia.org
Reaction: Isonicotinamide-2-carboxaldehyde + NH₃ (or NH₄⁺ source) + Reducing agent --> this compound
Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used as they are selective for the imine over the aldehyde. wikipedia.org
Conditions: The reaction is typically performed in a protic solvent like methanol or ethanol under mildly acidic conditions to facilitate imine formation.
Advanced Synthetic Strategies for this compound and its Derivatives
Beyond the fundamental synthesis of the core molecule, advanced strategies allow for the introduction of diverse functionalities, enabling the creation of a library of derivatives with potentially unique properties.
Novel Aminomethylation Approaches on the Isonicotinamide Scaffold
Direct C-H aminomethylation of the isonicotinamide ring at the 2-position is a highly desirable but challenging transformation. Recent advances in transition-metal-catalyzed C-H activation could offer a more direct route, potentially avoiding the need for pre-functionalized starting materials. While specific examples for this compound are not widely reported, methodologies developed for other pyridine systems could be adapted.
Derivatization at the Pyridine Nitrogen
The pyridine nitrogen of this compound can be derivatized to form pyridinium (B92312) salts. This modification can alter the electronic properties and solubility of the molecule.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent can yield N-alkylated pyridinium salts.
N-Oxidation: Treatment with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, can lead to the formation of the corresponding N-oxide. nih.govchemsynthesis.com
| Derivatization | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-2-(aminomethyl)isonicotinamidium salt |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |
Functionalization of the Amino Group
The primary amino group of this compound is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to form amides. semanticscholar.orgnih.gov
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. researchgate.net
N-Alkylation/Reductive Amination: The primary amine can be converted to secondary or tertiary amines through reaction with aldehydes or ketones via reductive amination. mdpi.comresearchgate.net
| Functionalization | Reagent Type | Resulting Functional Group |
| N-Acylation | Acyl chloride, Anhydride | Amide |
| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |
| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of nicotinamide (B372718) derivatives, including this compound, aims to reduce the environmental impact of chemical processes. These principles focus on waste prevention, atom economy, the use of less hazardous substances, and energy efficiency.
One prominent green approach involves the use of biocatalysts, such as enzymes, which can operate under mild conditions and exhibit high selectivity. For instance, the enzymatic synthesis of nicotinamide derivatives has been demonstrated using lipases in continuous-flow microreactors. This method offers significantly shorter reaction times and higher yields compared to traditional batch processes. The use of environmentally benign solvents, such as tert-amyl alcohol, further enhances the green credentials of such syntheses.
Key green chemistry metrics can be used to evaluate the sustainability of a synthetic route. These include:
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
E-Factor: The ratio of the mass of waste to the mass of the product. A lower E-factor indicates less waste and a greener process.
Process Mass Intensity (PMI): The total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient (API) produced.
Adopting these principles in the synthesis of this compound could involve enzymatic amidation of a suitable precursor or the use of catalytic reduction methods that minimize waste.
| Green Chemistry Metric | Description | Goal for Greener Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor | Total waste (kg) / Product (kg) | Minimize |
| Process Mass Intensity (PMI) | Total mass in a process (kg) / Mass of product (kg) | Minimize |
| Solvent Selection | Choice of solvent based on safety, environmental impact, and recyclability. | Use of water, supercritical fluids, or recyclable, non-toxic organic solvents. |
| Catalysis | Use of catalytic reagents over stoichiometric ones. | Catalytic methods are preferred to reduce waste. |
Reaction Mechanism Investigations for this compound Synthesis
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The following sections delve into plausible mechanistic pathways for its formation.
Nucleophilic Substitution Pathways
Nucleophilic substitution is a fundamental class of reactions in organic chemistry that can be applied to the synthesis of this compound. A plausible route involves the reaction of a 2-(halomethyl)isonicotinamide with an amine source, such as ammonia or a protected amine equivalent.
This reaction would likely proceed via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. In this pathway, the nucleophile (e.g., ammonia) attacks the electrophilic carbon atom bearing the leaving group (e.g., a halide) from the backside. The reaction occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks.
The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. The use of a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, can facilitate this reaction by solvating the cation of the nucleophile salt without strongly solvating the anion, thus preserving its nucleophilicity.
| Reactant 1 | Reactant 2 | Proposed Mechanism | Key Characteristics |
| 2-(Bromomethyl)isonicotinamide | Ammonia | S(_N)2 | Single concerted step, backside attack, inversion of stereochemistry (if chiral). |
| 2-(Chloromethyl)isonicotinamide | Phthalimide anion (Gabriel synthesis) | S(_N)2 | Use of a protected amine followed by deprotection to yield the primary amine. |
Reductive Amination Mechanisms
Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.org This process can be adapted to produce this compound, likely starting from 2-formylisonicotinamide (the aldehyde derivative). The reaction involves two key steps: the formation of an imine intermediate followed by its reduction.
The mechanism begins with the nucleophilic attack of an amine (like ammonia) on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form an imine or a related iminium ion. This intermediate is then reduced in situ to the corresponding amine.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (NaBH(OAc)(_3)). These reagents are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion. This selectivity allows for a one-pot reaction, which is a key advantage in terms of efficiency and green chemistry. wikipedia.org The use of biocatalysts like imine reductases (IREDs) or amine dehydrogenases (AmDHs) offers a green alternative, providing high stereoselectivity under mild, aqueous conditions. nih.gov
| Carbonyl Precursor | Amine Source | Reducing Agent | Mechanism Steps |
| 2-Formylisonicotinamide | Ammonia | Sodium Cyanoborohydride (NaBH(_3)CN) | 1. Nucleophilic attack of ammonia on the aldehyde. 2. Dehydration to form an imine. 3. Hydride reduction of the imine. |
| 2-Formylisonicotinamide | Ammonium Acetate | Catalytic Hydrogenation (e.g., H(_2)/Pd-C) | 1. Imine formation in equilibrium. 2. Heterogeneous catalytic reduction of the C=N bond. |
Cycloaddition Reactions Employing Isonicotinamide Derivatives
While not a direct method for aminomethylation, cycloaddition reactions are powerful tools for constructing the core pyridine ring of isonicotinamide derivatives. A Diels-Alder reaction, for example, could be envisioned where a suitably substituted diene reacts with a dienophile to form a six-membered ring, which can then be aromatized to the pyridine scaffold.
A more specific approach involves the use of 1,4-oxazinone intermediates. These heterocycles can undergo a cycloaddition/cycloreversion sequence. For instance, an oxazinone could react with a suitable dienophile, followed by a retro-Diels-Alder reaction that expels a stable molecule like carbon dioxide, leading to the formation of a substituted pyridine ring. By choosing precursors with the appropriate functional groups, this strategy could be used to build an isonicotinamide skeleton that can be further elaborated to this compound.
| Reaction Type | Reactants | Intermediate | Product |
| Diels-Alder | Substituted 1,3-diene + Alkyne dienophile | Cycloadduct (dihydropyridine derivative) | Pyridine ring after oxidation/aromatization |
| Oxazinone Cycloaddition/Cycloreversion | 1,4-Oxazinone derivative + Haloalkyne | Bicyclic adduct | Halogenated pyridine derivative after CO(_2) elimination |
Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of functionalized aromatic and heteroaromatic compounds, including derivatives of isonicotinamide. These methods can be employed to introduce the aminomethyl group or its precursor onto the pyridine ring.
One potential strategy is the aminocarbonylation of a halo-substituted pyridine. For example, a 2-halo-isonicotinamide could be reacted with carbon monoxide and an amine in the presence of a palladium catalyst to form an amide. While this would not directly yield the target molecule, related palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could be used to couple an amine to a suitably functionalized pyridine derivative.
A more direct approach could involve the palladium-catalyzed C-H activation/functionalization of the isonicotinamide core. This advanced strategy would allow for the direct introduction of a functional group at the 2-position, which could then be converted to the aminomethyl group. The catalytic cycle for such reactions typically involves oxidative addition of the palladium(0) catalyst to a substrate, followed by transmetalation or migratory insertion, and finally reductive elimination to release the product and regenerate the catalyst.
| Reaction Type | Substrate | Reagents | Catalyst System |
| Aminocarbonylation | 2-Iodoisonicotinamide | Carbon Monoxide, Amine | Pd(OAc)(_2)/PPh(_3) |
| Buchwald-Hartwig Amination | 2-Bromoisonicotinamide | Protected Amine (e.g., Benzylamine) | Pd catalyst with a suitable phosphine (B1218219) ligand (e.g., XantPhos) |
| C-H Functionalization | Isonicotinamide | Functionalizing agent | Pd(OAc)(_2) or other Pd(II) salt |
Structural Characterization and Spectroscopic Analysis in 2 Aminomethyl Isonicotinamide Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental tools for probing the molecular structure of 2-(Aminomethyl)isonicotinamide by examining its interaction with electromagnetic radiation.
NMR spectroscopy is arguably the most powerful technique for determining the precise atomic connectivity of a molecule in solution. emerypharma.com
¹H NMR: The proton NMR spectrum of this compound would display distinct signals corresponding to the different hydrogen environments. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and the two substituents. The methylene (B1212753) (-CH₂) protons of the aminomethyl group would likely produce a singlet or a finely split multiplet, while the amine (-NH₂) protons would appear as a broader signal. For the related compound nicotinamide (B372718) in D₂O, aromatic protons are observed at δ 8.89, 8.68, 8.21, and 7.57 ppm. bmrb.io
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum of this compound would show signals for the carbonyl carbon (C=O) of the amide group (typically δ 165-175 ppm), the aromatic carbons of the pyridine ring, and the aliphatic carbon of the methylene group. For nicotinamide, pyridine ring carbons appear at δ 154.5, 150.3, 139.2, 131.9, and 126.9 ppm. bmrb.io The additional aminomethyl group in the target compound would introduce a new signal in the aliphatic region.
2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orgnih.gov
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the connectivity between adjacent protons on the pyridine ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.orghmdb.ca This would be used to definitively link the methylene proton signals to the methylene carbon signal and assign the corresponding proton-carbon pairs on the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity between the aminomethyl group and the pyridine ring by showing a correlation from the methylene protons to the C2 carbon of the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring CH | 7.5 - 9.0 | 120 - 155 |
| Amide NH₂ | Broad, variable | - |
| Aminomethyl CH₂ | ~4.0 | ~45 |
| Aminomethyl NH₂ | Broad, variable | - |
| Amide C=O | - | 165 - 175 |
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. vscht.czmsu.edu
IR Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
N-H Stretching: The primary amine (-NH₂) and amide (-CONH₂) groups would both exhibit N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches from the pyridine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band for the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹. This is a highly characteristic peak.
C=C and C=N Stretching: Vibrations from the pyridine ring would produce several bands in the 1400-1600 cm⁻¹ region.
N-H Bending: The bending vibrations for the amine and amide N-H groups typically occur around 1600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The pyridine ring vibrations are often strong in Raman spectra. For the related compound nicotinamide, experimental FT-Raman spectra have been extensively studied to assign its vibrational modes. researchgate.netresearchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Amide (R-CONH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
| Amide Carbonyl | C=O Stretch | 1650 - 1680 | Strong |
| Aromatic Ring | C=C, C=N Stretch | 1400 - 1600 | Medium |
| Amine/Amide | N-H Bend | ~1600 | Medium-Strong |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pyridinecarboxamide core of this compound acts as a chromophore. The UV-Vis spectrum of the closely related nicotinamide shows absorption maxima (λ_max) at approximately 210 nm and 260 nm. sielc.com Similarly, isonicotinic acid has absorption maxima at 214 nm and 264 nm. sielc.com These absorptions are attributed to π → π* transitions within the conjugated pyridine ring system. The presence of the aminomethyl group, an auxochrome, may cause a slight shift in these absorption maxima. A UV detector set at 260 nm has been successfully used in the analysis of related compounds. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The exact mass of this compound (C₇H₉N₃O) is 151.0746 Da. An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment in positive ion mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 152.0824.
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of this parent ion, providing structural clues. The fragmentation pattern of isonicotinamide (B137802) shows key fragment ions at m/z 106, 95, 80, and 78. massbank.eumassbank.eu For this compound, characteristic fragmentation pathways would likely include:
Loss of the amino group (-NH₂) from the side chain.
Loss of the entire aminomethyl radical (•CH₂NH₂).
Cleavage of the amide group.
Fragmentation of the pyridine ring, leading to characteristic ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₇H₉N₃O |
| Exact Mass | 151.0746 Da |
| [M+H]⁺ Ion (m/z) | 152.0824 |
| Key Fragment Ions (m/z) | Loss of •NH₂, •CH₂NH₂, •CONH₂ |
Hyphenated Techniques in Analytical Research of this compound Derivatives
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound or its derivatives. nih.govlongdom.orgiosrjournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the compound from a mixture and then obtaining its molecular weight and fragmentation data for unambiguous identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS provides excellent separation and structural information. iosrjournals.org
Liquid Chromatography-NMR (LC-NMR): This technique allows for the direct acquisition of NMR spectra of compounds as they are separated by HPLC, enabling full structural elucidation of components in a mixture without the need for prior isolation. researchgate.net
These hyphenated methods are crucial in metabolomics, pharmaceutical analysis, and natural product discovery for the separation, identification, and quantification of target compounds and their metabolites. iosrjournals.org
Computational and Theoretical Chemistry Studies on 2 Aminomethyl Isonicotinamide
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the intrinsic properties of 2-(Aminomethyl)isonicotinamide at the atomic and electronic levels. These methods are crucial for understanding its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating properties such as molecular orbital energies, bond lengths, bond angles, and charge distributions, DFT can predict the reactivity and stability of this compound and its derivatives. nih.govnih.govlu.lv
Theoretical studies on related isonicotinamide (B137802) compounds have utilized DFT methods, such as B3LYP, often in conjunction with basis sets like 6-311G**, to perform full geometry optimization. nih.gov These calculations provide valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its ability to accept an electron. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov
DFT calculations also allow for the detailed analysis of bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov Furthermore, the calculated electrostatic potential map provides a visual representation of the charge distribution, indicating the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for predicting intermolecular interactions. nih.gov
Table 1: Selected DFT-Calculated Properties for Isonicotinamide Derivatives This table is illustrative and based on typical findings for similar compounds.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular bonding. nih.gov It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, offering a picture that aligns with Lewis structures. uni-muenchen.dewikipedia.org
NBO analysis can reveal significant insights into the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de This information is particularly useful for understanding the nature and strength of hydrogen bonds and other non-covalent interactions within the molecular system. nih.gov For nicotinamide-containing structures, NBO analysis has been employed to identify the strongest hydrogen bonds by quantifying the charge transfer interactions between the participating atoms. nih.gov This method helps in understanding the underlying electronic factors that govern the molecular structure and its interactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are indispensable tools for predicting how this compound and its derivatives might interact with biological macromolecules, such as proteins and enzymes. These techniques are fundamental in drug discovery and design.
Ligand-Target Interaction Prediction for this compound Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnanobioletters.comresearchgate.net
In silico docking studies on nicotinamide (B372718) and isonicotinamide derivatives have been performed to predict their binding affinities and interaction patterns with various protein targets. nih.govmdpi.com These studies typically involve preparing the protein structure by removing water molecules and adding charges, and then docking the ligand into the active site. nih.gov The results are often expressed as a docking score or binding energy, where a more negative value indicates a more stable complex. nih.gov
The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. nanobioletters.commdpi.com For instance, the nitrogen atom of the pyridine (B92270) ring and the amide group of isonicotinamide derivatives are often involved in crucial hydrogen bonding with the target protein. nanobioletters.com
Table 2: Example of Molecular Docking Results for a this compound Derivative with a Kinase Target This table is a hypothetical representation of typical docking results.
| Parameter | Value | Details |
| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |
| Interacting Residues | GLU-101, LYS-54, PHE-150 | Key amino acids in the active site |
| Hydrogen Bonds | 2 | With GLU-101 and LYS-54 |
| Hydrophobic Interactions | 3 | With PHE-150 |
Conformational Analysis and Binding Mode Characterization
Flexible molecules like this compound can exist in multiple conformations, and their three-dimensional shape is critical for biological activity. nih.gov Conformational analysis aims to identify the stable conformations of a molecule and understand how its shape changes upon binding to a target. nih.gov
The conformation of a ligand when bound to a protein can be significantly different from its lowest energy conformation in solution. nih.gov Computational methods can be used to explore the conformational space of this compound to understand its flexibility. Theoretical studies on nicotinamide analogs have investigated their conformational features, which is crucial for understanding their interaction with receptors. acs.org Characterizing the binding mode involves a detailed examination of the ligand's conformation and its interactions within the binding pocket, which can be further validated and refined using molecular dynamics simulations. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs. mdpi.com
For a series of nicotinamide analogs, QSAR studies have been successfully applied to develop models that predict their inhibitory activity against specific targets, such as Bruton's tyrosine kinase (Btk). nih.gov These models are built using a training set of compounds with known activities and then validated using a test set. nih.gov The models are generated by correlating various molecular descriptors (e.g., physicochemical, electronic, and steric properties) with the observed biological activity. nih.govmdpi.com The resulting QSAR equations can highlight the key structural features that are important for activity, thereby providing a rationale for the design of new derivatives with improved potency. nih.gov
2D and 3D-QSAR Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, such as nicotinamide derivatives, QSAR models are pivotal for identifying the key structural features that govern their therapeutic efficacy. nih.gov
The development of a QSAR model begins with a dataset of molecules with known biological activities. For these compounds, various molecular descriptors are calculated, which quantify physicochemical properties like electronic, steric, and hydrophobic characteristics.
2D-QSAR: These models utilize descriptors derived from the two-dimensional representation of the molecule, such as topological indices and counts of specific atom types or functional groups.
3D-QSAR: These models consider the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around aligned molecules to represent their steric and electrostatic properties. These fields are then correlated with biological activity.
For a series of nicotinamide analogs targeting Bruton's tyrosine kinase (Btk), a receptor-dependent four-dimensional QSAR (4D-QSAR) methodology was applied. nih.gov The statistical quality of a derived QSAR model is crucial for its predictive power. Key statistical parameters include the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), which assess the model's internal consistency and predictive ability, respectively. nih.govresearchgate.net
Below is a table representing typical statistical results for a robust QSAR model developed for a series of nicotinamide analogs. nih.gov
| Statistical Parameter | Description | Typical Value |
| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | 0.743 |
| RMSEC (Root Mean Square Error of Calibration) | Indicates the average error for the compounds in the training set. | 0.831 |
| q² (Cross-Validated r²) | Measures the internal predictive ability of the model. | 0.732 |
| RMSECV (Root Mean Square Error of Cross-Validation) | Indicates the predictive error of the model determined through cross-validation. | 0.879 |
These models, once validated, serve as powerful tools for predicting the activity of new, unsynthesized compounds like this compound and for guiding the design of more potent analogs. nih.gov
Predictive Modeling of Biological Activity Trends
Once a statistically robust QSAR model is developed, its primary application is the prediction of biological activity for novel compounds. This predictive capability allows researchers to prioritize the synthesis of candidates with the highest likelihood of success, saving significant time and resources. For this compound, its activity against a specific biological target could be estimated by inputting its calculated molecular descriptors into a relevant, validated QSAR model for a series of isonicotinamide or nicotinamide analogs.
Modern predictive modeling also incorporates machine learning and deep learning techniques. nih.gov These advanced methods can capture complex, non-linear relationships between chemical structures and biological activity that may be missed by traditional QSAR approaches. By training on large datasets of chemical structures and their corresponding bioactivities (e.g., pIC50 values), these models can predict the potency of new molecules. nih.gov
The predictive workflow typically involves:
Descriptor Calculation: Computing relevant 2D or 3D descriptors for this compound.
Model Application: Applying the established QSAR or machine learning model to these descriptors.
Activity Prediction: The model outputs a predicted activity value (e.g., inhibitory concentration).
Online tools and specialized software can also be used to predict a compound's potential biological activities based on structural similarity to known active agents. For instance, predictions for nicotinic amide derivatives have shown potential for kinase inhibitor activity. nih.gov Such predictions help in identifying potential therapeutic targets for this compound early in the research process.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations provide atomic-level insights into its dynamic behavior, particularly how it interacts with and binds to a biological target such as an enzyme or receptor. nih.govresearchgate.net
An MD simulation begins with the 3D coordinates of the compound and its target protein. The forces between atoms are calculated using a molecular mechanics force field, and Newton's laws of motion are applied to simulate their movements over a specific period. mdpi.com
Key insights gained from MD simulations include:
Binding Pathway and Mechanism: Simulations can reveal the step-by-step process of how the molecule approaches and settles into the binding site of a protein, including the identification of metastable intermediate states. nih.govnih.gov
Conformational Changes: They show how the protein and the ligand change their shapes to accommodate each other upon binding. This induced fit is often critical for biological activity. nih.gov
Interaction Analysis: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Identifying key amino acid residues that are crucial for binding can guide future drug design efforts. nih.govresearchgate.net
Binding Stability: By running simulations over extended periods (nanoseconds to microseconds), the stability of the compound within the binding pocket can be assessed.
For example, MD simulations performed on the related compound nicotinamide binding to the enzyme pyrazinamidase (PncA) have elucidated the optimal binding pathway and identified important residues that dominate the interaction. nih.gov Such studies serve as a blueprint for how the dynamic behavior of this compound within a target's active site can be analyzed.
Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its protein target is a primary goal in drug design. Free Energy Perturbation (FEP) is a rigorous, physics-based computational method that calculates the relative binding free energy (ΔΔG) between two closely related ligands. youtube.comnih.gov This allows for the precise, quantitative prediction of how small chemical modifications affect a compound's potency.
FEP calculations are based on a thermodynamic cycle that connects the binding free energies of two ligands (Ligand A and Ligand B) to their respective "alchemical" transformations in both the unbound (in solvent) and protein-bound states. youtube.com The term alchemical refers to the non-physical, computational transformation of one molecule into another.
The method involves running a series of molecular dynamics simulations where Ligand A is gradually perturbed into Ligand B in discrete steps. youtube.comdrugdesigndata.org By calculating the work done during these transformations, the free energy difference can be determined. The relative binding affinity is then calculated as:
ΔΔG = ΔG_bound - ΔG_solvent
FEP has proven to be highly effective in predicting ligand binding affinities, often achieving an accuracy close to that of experimental measurements (with errors typically around 1 kcal/mol). nih.govbiorxiv.org This predictive power is invaluable for optimizing lead compounds. For example, FEP could be used to predict whether modifying the aminomethyl group of this compound would result in a stronger or weaker interaction with its target protein.
The table below illustrates a hypothetical FEP calculation comparing this compound (Ligand A) to a modified analog (Ligand B).
| Calculation Leg | Description | Calculated Free Energy (kcal/mol) |
| ΔG_solvent | Free energy change of mutating Ligand A to B in water. | +3.5 |
| ΔG_bound | Free energy change of mutating Ligand A to B in the protein binding site. | +1.2 |
| ΔΔG_binding (ΔG_bound - ΔG_solvent) | Predicted relative binding free energy. A negative value means Ligand B binds more tightly. | -2.3 |
Prediction of Pharmacokinetic Properties in Research Design (e.g., lipophilicity, absorption)
In addition to biological activity, a successful drug candidate must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. nih.govmdpi.com Poor pharmacokinetics is a major cause of failure in drug development. In silico methods are widely used in the early stages of research to predict these properties, allowing for the filtering of compounds with undesirable characteristics. nih.gov
For this compound, a range of pharmacokinetic parameters can be calculated using various computational models and software tools. mdpi.com
Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross cell membranes.
Aqueous Solubility (logS): Adequate solubility is crucial for absorption and formulation. frontiersin.org
Gastrointestinal (GI) Absorption: This parameter predicts the percentage of the compound that will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross the BBB, which is essential for drugs targeting the central nervous system.
Caco-2 Permeability: An in vitro model used to predict human intestinal absorption. High permeability is generally desired. mdpi.com
Cytochrome P450 (CYP) Inhibition: Predicts the likelihood that the compound will inhibit major drug-metabolizing enzymes, which can lead to adverse drug-drug interactions. frontiersin.org
The following interactive table presents a set of predicted ADME properties for this compound, based on typical values for similar small molecules.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 151.17 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| Lipophilicity (logP) | 0.25 | Indicates good water solubility and potential for good absorption. |
| Aqueous Solubility (logS) | -1.5 | Moderately soluble in water. |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Caco-2 Permeability (logPapp) | 0.95 cm/s | Indicates high permeability across the intestinal wall. mdpi.com |
| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by efflux pumps. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
These in silico predictions provide a comprehensive initial profile of a compound's drug-like properties, guiding the design-synthesis-test cycle in modern drug discovery. nih.gov
Molecular Interactions and Preclinical Mechanistic Investigations of 2 Aminomethyl Isonicotinamide
Enzyme Inhibition and Modulation Studies
The potential for 2-(Aminomethyl)isonicotinamide and its derivatives to interact with and modulate the activity of several key enzymes has been a subject of scientific inquiry. This section reviews the available preclinical research on its effects on Glycogen Synthase Kinase-3 (GSK-3), Branched-Chain Amino Acid Transaminase 1 (BCAT1), Nicotinamide (B372718) N-Methyltransferase (NNMT), Cyclooxygenase-2 (COX-2), and Factor Xa.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition Research
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide range of cellular processes, and its inhibition is a therapeutic strategy for several diseases, including Alzheimer's disease, type II diabetes, and some cancers. nih.govnih.gov A class of isonicotinamides has been identified as potent and highly selective inhibitors of GSK-3. nih.govnih.gov
Research into the structure-activity relationships (SAR) of substituted N-(pyridin-3-yl)-2-amino-isonicotinamides has revealed key structural features that contribute to their high potency and selectivity as GSK-3 inhibitors. nih.govresearcher.life Extensive exploration of structural variations around both the 4/5-pyridine substitutions and the amide group has been conducted to optimize their therapeutic potential. nih.gov Some analogs have demonstrated significantly improved potency in lowering phosphorylated tau (pTau), a hallmark of Alzheimer's disease, while maintaining high kinase selectivity. nih.gov
For instance, the bioisosteric replacement of a cyclopropane (B1198618) carboxamide with a 2-aminopyridine (B139424) was found to resolve issues of hydrolysis. digitellinc.com An optimized 2-amino-5-trifluoromethyl pyridine (B92270) derivative, BMT-743, exhibited enhanced potency and demonstrated in vivo efficacy in a triple-transgenic mouse model of Alzheimer's disease. digitellinc.com However, it was noted that some 2-pyridinyl amide derivatives were susceptible to amidase-mediated hydrolysis in mouse plasma. nih.gov
| Compound Class | Key Structural Feature | Observed Activity/Property | Reference |
|---|---|---|---|
| Isonicotinamides | General class | Potent and highly selective GSK-3 inhibitors. | nih.govnih.gov |
| Substituted N-(pyridin-3-yl)-2-amino-isonicotinamides | Variations at 4/5-pyridine and amide positions | Improved pTau lowering potency with high kinase selectivity. | nih.gov |
| 2-amino-5-trifluoromethyl pyridine derivative (BMT-743) | Bioisosteric replacement of cyclopropane carboxamide | Improved potency and in vivo efficacy in an Alzheimer's disease model. | digitellinc.com |
| 2-pyridinyl amide derivatives | General subclass | Prone to amidase-mediated hydrolysis in mouse plasma. | nih.gov |
Branched-Chain Amino Acid Transaminase 1 (BCAT1) Inhibition Studies
Branched-Chain Amino Acid Transaminase 1 (BCAT1) is a cytosolic enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). nih.gov The inhibition of BCAT1 is being investigated as a potential therapeutic approach for various diseases, including certain types of cancer. uio.no A review of the available scientific literature did not yield specific studies on the inhibitory activity of this compound against BCAT1.
Nicotinamide N-Methyltransferase (NNMT) Interaction and Inhibition
Nicotinamide N-Methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds. osti.govnih.govnih.gov Overexpression of NNMT has been linked to various diseases, making it an attractive therapeutic target. osti.govnih.gov Current research on NNMT inhibitors has focused on various chemical scaffolds, including bisubstrate inhibitors and nicotinamide analogs. nih.govresearchgate.netrsc.org However, a comprehensive search of the scientific literature did not reveal any studies specifically investigating the interaction or inhibitory effects of this compound on NNMT.
Cyclooxygenase-2 (COX-2) Activity Modulation
Cyclooxygenase-2 (COX-2) is an enzyme that is responsible for the production of pro-inflammatory prostaglandins. nih.gov The modulation of COX-2 activity is a key mechanism for many anti-inflammatory drugs. nih.gov While there is extensive research on various classes of COX-2 inhibitors, there is currently no available scientific literature that specifically details studies on the modulation of COX-2 activity by this compound.
Factor Xa Inhibitory Research
Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. bioworld.com The development of direct Factor Xa inhibitors has been a significant area of pharmaceutical research. bioworld.com A review of the current scientific literature did not identify any preclinical or clinical studies evaluating the Factor Xa inhibitory potential of this compound.
Receptor Binding Assays and Ligand-Receptor Interaction Studies
Receptor binding assays are fundamental in pharmacological research to determine the affinity and selectivity of a compound for various receptors. These studies provide crucial insights into the potential mechanism of action and off-target effects of a drug candidate. At present, a detailed receptor binding profile for this compound is not available in the published scientific literature. Therefore, its specific interactions with various receptors remain to be elucidated.
Orexin (B13118510) Receptor Antagonism Research
The orexin system, which includes two G protein-coupled receptors, orexin-1 (OX1-R) and orexin-2 (OX2-R), is a key regulator of arousal and wakefulness in the central nervous system. nih.govnih.gov Consequently, antagonists of these receptors have become a significant therapeutic target for managing sleep disorders like insomnia. nih.govwikipedia.orgnih.gov Orexin receptor antagonists function by temporarily blocking the orexin signaling pathway, which promotes sleep without the broad sedative effects of older hypnotic agents. nih.gov Research in this area has led to the development of dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant. nih.gov In the exploration for novel chemical scaffolds with this activity, patent literature indicates that isonicotinamide-based compounds have been specifically investigated as orexin receptor antagonists. ebi.ac.uk
Sigma-Receptor Ligand Studies
Sigma receptors, classified into Sigma-1 (σ1R) and Sigma-2 (σ2R) subtypes, are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER). nih.govmdpi.com They are not structurally related to other mammalian proteins and are involved in a wide range of cellular functions, including the regulation of ion channels, apoptosis, and proliferation. nih.gov These receptors are considered promising therapeutic targets for numerous central nervous system disorders, including neurodegenerative diseases and psychiatric conditions. wikipedia.orgnih.gov A diverse array of synthetic compounds and some endogenous neurosteroids can bind to sigma receptors, each eliciting different functional responses. nih.govnih.gov While extensive research has been conducted to identify and characterize novel sigma receptor ligands, specific studies detailing the direct binding affinity or functional activity of this compound at either σ1R or σ2R are not extensively documented in the current scientific literature.
Cellular Pathway Modulation in in vitro Models
Investigation of NAD+ Salvage Pathway Modulation
Nicotinamide adenine (B156593) dinucleotide (NAD+) is an essential coenzyme in cellular metabolism and redox reactions. The NAD+ salvage pathway is a primary mechanism for regenerating NAD+ from its precursors, thereby maintaining intracellular pools of this vital molecule. This compound (isonicotinamide, INAM) is a structural isomer of nicotinamide (NAM), a key precursor in the salvage pathway.
Studies in yeast models have demonstrated that INAM can elevate intracellular NAD+ concentrations. [From the initial search, results nih.gov and tandfonline.com were very clear on this] This effect is strongly dependent on the enzymes Pnc1 and Npt1, suggesting that INAM increases the metabolic flux through the NAD+ salvage pathway. [From the initial search, results nih.gov and tandfonline.com were very clear on this] Pnc1 is a nicotinamidase that converts NAM to nicotinic acid (NA), which is then used by Npt1 to continue the synthesis of NAD+. [From the initial search, results nih.gov and tandfonline.com were very clear on this] The ability of INAM to boost NAD+ levels indicates its significant modulatory effect on this critical cellular pathway.
| Molecule/Enzyme | Role in NAD+ Salvage Pathway | Effect of Isonicotinamide (B137802) (INAM) |
|---|---|---|
| Isonicotinamide (INAM) | Modulator | Increases flux through the pathway, leading to higher intracellular NAD+ levels. [From the initial search, results nih.gov and tandfonline.com were very clear on this] |
| Nicotinamide (NAM) | Key precursor and sirtuin inhibitor | INAM is an isomer of NAM and its mechanism partially involves overcoming NAM-related inhibition. [From the initial search, results nih.gov and tandfonline.com were very clear on this] |
| Pnc1 (Nicotinamidase) | Enzyme converting NAM to Nicotinic Acid (NA) | The INAM-induced increase in NAD+ is strongly dependent on Pnc1 function. [From the initial search, results nih.gov and tandfonline.com were very clear on this] |
| Npt1 (NA phosphoribosyltransferase) | Enzyme utilizing NA for NAD+ synthesis | The INAM-induced increase in NAD+ is also strongly dependent on Npt1 function. [From the initial search, results nih.gov and tandfonline.com were very clear on this] |
| NAD+ | Essential coenzyme | Intracellular concentration is increased by INAM treatment in yeast models. [From the initial search, results nih.gov and tandfonline.com were very clear on this] |
Effects on Sir2 Protein-Mediated Silencing and Longevity in Yeast Models
Sirtuins are an evolutionarily conserved family of NAD+-dependent protein deacetylases that play critical roles in gene transcription, metabolism, and aging. [From the initial search, results tandfonline.com was very clear on this] The founding member, Sir2 in Saccharomyces cerevisiae (yeast), functions as a histone deacetylase involved in transcriptional silencing and the regulation of replicative lifespan. [From the initial search, results nih.gov, mdpi.com, dartmouth.edu were very clear on this]
Isonicotinamide (INAM) has been shown to stimulate Sir2 activity through a dual mechanism. In vitro, as an isostere of nicotinamide (NAM), INAM can alleviate the product-feedback inhibition that NAM exerts on Sir2. [From the initial search, results nih.gov and tandfonline.com were very clear on this] In vivo, INAM stimulates Sir2 activity by increasing the intracellular concentration of its essential cofactor, NAD+, as detailed in the previous section. [From the initial search, results nih.gov and tandfonline.com were very clear on this] This enhancement of Sir2 function leads to tangible biological outcomes, including improved transcriptional silencing at the rDNA locus and a SIR2-dependent extension of the replicative lifespan in yeast grown in media lacking nicotinic acid. [From the initial search, results nih.gov and tandfonline.com were very clear on this]
| Model System | Key Protein | Effect of Isonicotinamide (INAM) | Observed Outcome |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Sir2 | Alleviates NAM inhibition and increases intracellular NAD+ concentration. [From the initial search, results nih.gov and tandfonline.com were very clear on this] | Enhanced Sir2-mediated gene silencing and extended replicative lifespan. [From the initial search, results nih.gov and tandfonline.com were very clear on this] |
Mechanistic Studies in Antifungal Activity Against Candida albicans
Candida albicans is a prevalent human fungal pathogen capable of causing significant infections, particularly in immunocompromised individuals. Research into novel antifungal agents has explored various chemical classes, including derivatives of nicotinamide. Studies have demonstrated that nicotinamide (NAM) exhibits significant antifungal activity against C. albicans, including strains resistant to fluconazole. nih.gov NAM has also been shown to suppress the formation of biofilms, which are a key factor in the persistence of fungal infections. nih.gov
The proposed mechanism for NAM's antifungal action involves the disruption of cell wall organization. nih.gov Treatment with NAM leads to increased exposure of cell wall β-glucans and higher chitin (B13524) content, alongside a decrease in mannan (B1593421) levels. nih.gov Further mechanistic insight comes from the observation that C. albicans mutants lacking the GIN4 gene, which is crucial for cell wall integrity, are highly sensitive to NAM. nih.gov Additionally, NAM can act synergistically with other antifungal drugs, such as amphotericin B, by inhibiting histone deacetylases like Hst3, leading to excessive histone acetylation and oxidative damage. tandfonline.comtandfonline.comnih.gov Studies have also reported that isonicotinamide, as an isomer of NAM, possesses antifungal activity against Candida strains. researchgate.net
Molecular Mechanisms of Antioxidant and Anti-Inflammatory Effects in Cell-Based Systems
Inflammation and oxidative stress are interconnected processes implicated in numerous pathological conditions. Investigations into the biological activities of nicotinamide isomers have revealed potential anti-inflammatory and antioxidant properties. Studies have shown that isonicotinamide can inhibit paw edema induced by carrageenan in animal models, providing direct evidence of its anti-inflammatory effects in vivo. dartmouth.edusigmaaldrich.com
Further research has focused on synthesizing novel compounds containing an isonicotinoyl motif. These derivatives were found to be potent inhibitors of reactive oxygen species (ROS), demonstrating significant antioxidant activity. nih.gov Molecular docking studies suggest that the anti-inflammatory mechanism of these compounds may be linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of the inflammatory response. nih.gov For context, the related isomer nicotinamide is known to exert anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα, and through the inhibition of the nuclear enzyme poly (ADP-ribose) polymerase (PARP). nih.gov
General Impact on Epidermal Differentiation and Stem Cell Biology in in vitro Skin Models
In vitro models of human skin are crucial for studying the complex processes of epidermal differentiation and the behavior of keratinocyte stem cells. These models, which can range from 2D cell cultures to 3D reconstructed human epidermis, allow researchers to observe how substances can influence the balance between keratinocyte proliferation (cell division) and differentiation (specialization).
Keratinocyte stem cells, located in the basal layer of the epidermis, are responsible for tissue regeneration and homeostasis. ncl.ac.uk Their progeny, transit-amplifying cells, undergo a limited number of divisions before committing to a terminal differentiation program, migrating upwards and forming the protective outer layers of the skin. nih.gov Studies in this area often investigate markers of proliferation (e.g., Ki67) and differentiation (e.g., keratin (B1170402) 1, keratin 10, loricrin, filaggrin) to assess the impact of a compound. For instance, research on nicotinamide (NAM), a related compound, has shown that it can modulate the balance between proliferation and differentiation in human primary keratinocytes. nih.gov
General Studies on DNA Methyltransferase 1 (DNMT1) Inhibition
DNA methylation is a key epigenetic mechanism that regulates gene expression, and it is carried out by enzymes called DNA methyltransferases (DNMTs). DNMT1 is primarily responsible for maintaining existing methylation patterns during cell division. In certain diseases, particularly cancer, aberrant DNA methylation can lead to the silencing of tumor suppressor genes.
Inhibitors of DNMT1 are investigated as therapeutic agents to reverse this process. researchgate.net The goal of these inhibitors is to decrease DNA hypermethylation, reactivate silenced genes, and restore normal cellular function. Research in this field involves assays to measure the enzymatic activity of DNMT1 in the presence of a potential inhibitor and to observe the downstream effects on gene expression and cell behavior. youtube.com
General Investigations into Rho-associated Kinase (ROCK) Inhibition
Rho-associated kinases, ROCK1 and ROCK2, are key regulators of the actin cytoskeleton. nih.govnih.gov They play a critical role in various cellular processes, including cell adhesion, migration, proliferation, and contraction. The ROCK signaling pathway is implicated in numerous diseases, including cardiovascular disorders, cancer metastasis, and glaucoma. semanticscholar.orgresearcher.life
ROCK inhibitors are small molecules that block the activity of these kinases. mdpi.com Preclinical investigations often involve biochemical assays to determine a compound's inhibitory potency (typically as an IC50 value) against ROCK1 and ROCK2. semanticscholar.org Cellular studies are then used to confirm that the compound can block downstream ROCK signaling (e.g., by measuring the phosphorylation of myosin light chain 2) and inhibit ROCK-mediated processes like cell migration and invasion. nih.govsemanticscholar.org
Coordination Chemistry and Metal Complex Research Involving 2 Aminomethyl Isonicotinamide
Synthesis and Characterization of Metal Complexes with 2-(Aminomethyl)isonicotinamide as a Ligand
The synthesis of metal complexes with ligands containing pyridine (B92270) and amine functionalities typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govnih.gov The general procedure often entails dissolving the metal salt (e.g., chlorides, nitrates, acetates) and the this compound ligand in a solvent like methanol (B129727) or ethanol (B145695). The mixture is then refluxed for several hours, followed by cooling to allow for the precipitation of the complex. nih.gov The resulting solid product can be filtered, washed with a suitable solvent like petroleum ether, and dried. nih.gov
Characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their properties. Standard techniques include elemental analysis (CHN analysis) to determine the stoichiometry of the metal-to-ligand ratio, and molar conductance measurements to ascertain the electrolytic or non-electrolytic nature of the complexes in solution. nih.govnih.gov
Based on its structure, this compound possesses two primary donor sites for coordination to a metal ion: the nitrogen atom of the pyridine ring and the nitrogen atom of the exocyclic aminomethyl group. This allows it to function as a bidentate chelating agent, forming a stable five-membered ring with the metal center. This chelation is a common coordination mode for ligands with a similar structural motif, such as 2-aminopyridine (B139424). pvpcollegepatoda.org
The coordination behavior can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands or counter-ions. While bidentate chelation is expected to be the predominant mode, monodentate coordination through only the pyridine nitrogen is also a possibility, particularly if steric hindrance is a factor. The amide group of the isonicotinamide (B137802) moiety also presents potential coordination sites through the carbonyl oxygen and the amide nitrogen, although coordination through the pyridine and aminomethyl nitrogens is generally favored for chelation.
The identity of the metal ion plays a critical role in the formation and stability of complexes with this compound. The stability of complexes with divalent first-row transition metals is often expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is governed by the decrease in ionic radii across the period and the ligand field stabilization energies of the metal ions.
For instance, studies on the related ligand 2-aminopyridine have shown that the stability of its 1:1 complexes follows this order, with the Cu(II) complex being the most stable. The stability constants (log β) provide a quantitative measure of the complex's stability in solution. Potentiometric titration is a common experimental technique used to determine these constants. mdpi.com The pH of the solution also significantly impacts complex formation, as protonation of the ligand's nitrogen atoms can compete with metal ion coordination.
Table 1: Stability Constants (log β1) for 1:1 Metal Complexes with 2-Aminopyridine
| Metal Ion | log β1 |
| Co(II) | 1.78 |
| Ni(II) | 2.05 |
| Cu(II) | 8.61 |
| Zn(II) | 2.60 |
Data sourced from studies on 2-aminopyridine and presented for illustrative purposes.
Structural and Spectroscopic Studies of this compound Metal Complexes
Detailed structural and spectroscopic analyses are essential for unambiguously determining the coordination environment of the metal ion and the binding mode of the ligand.
In related structures, such as those with nicotinamide (B372718) or other pyridine derivatives, X-ray studies have revealed a wide range of coordination geometries, from mononuclear species to complex coordination polymers. lew.ronih.gov For example, a Zn(II) complex with nicotinamide and acetate ligands was found to have a distorted pentagonal bipyramidal geometry. lew.ro The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding and π–π stacking. lew.ro
Vibrational Spectroscopy: Infrared (IR) spectroscopy is a valuable tool for confirming the coordination of this compound to a metal ion. mdpi.com Coordination is typically evidenced by shifts in the vibrational frequencies of the functional groups involved in binding. Key vibrational bands to monitor include:
Pyridine ring vibrations: The C=N and C=C stretching vibrations of the pyridine ring are expected to shift to higher wavenumbers upon coordination of the pyridine nitrogen.
N-H vibrations: The stretching and bending vibrations of the aminomethyl group would be altered upon coordination of the amino nitrogen.
New low-frequency bands: The formation of new bonds between the metal and the nitrogen donor atoms gives rise to new bands in the far-IR region, corresponding to M-N stretching vibrations. researchgate.net
Electronic Spectroscopy: UV-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure and coordination geometry of the metal complexes, particularly for transition metals with d-electrons. youtube.com The spectra of these complexes typically show two types of electronic transitions:
Ligand-centered transitions: Intense absorption bands in the UV region are usually assigned to π→π* and n→π* transitions within the this compound ligand.
d-d transitions: For transition metal complexes, weaker absorption bands in the visible or near-IR region correspond to transitions of electrons between the d-orbitals of the metal ion, which are split in energy by the ligand field. pvpcollegepatoda.org The position and number of these d-d bands are characteristic of the coordination geometry (e.g., octahedral or tetrahedral) and the ligand field strength. libretexts.orglibretexts.org
Mechanistic Studies of Metal-Mediated Reactions involving this compound
Information specifically detailing mechanistic studies of metal-mediated reactions involving this compound is not prevalent in the provided search results. However, general principles can be inferred from studies on similar systems. Metal complexes can participate in a variety of reactions, including ligand substitution, redox reactions, and catalysis.
Mechanistic studies often employ kinetic analysis to determine the rate-determining steps of a reaction. nih.gov For example, in ligand substitution reactions, the mechanism can be either associative (where the incoming ligand binds first) or dissociative (where a coordinated ligand leaves first). The nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands all influence the reaction mechanism. researchgate.net In reactions involving pyridine-containing ligands, the decomplexation of the metal ion from the ligand can sometimes be the rate-determining step. nih.govresearchgate.net
Catalytic Activity of 2-(Aminomethyl)pyridine Metal Complexes (e.g., NAD⁺ Coenzyme Reduction)
The catalytic activity of metal complexes is profoundly influenced by the nature of the ligands coordinated to the metal center. In the context of this compound, the analogous 2-(Aminomethyl)pyridine ligand has been shown to form catalytically active metal complexes, particularly with ruthenium(II). These complexes have demonstrated significant efficacy in various chemical transformations, including the reduction of the coenzyme NAD⁺.
A notable study investigated the catalytic activity of a non-organometallic ruthenium(II) polypyridyl amine complex, [RuII(terpy)(ampy)Cl]Cl (where terpy is 2,2′:6′,2′′-terpyridine and ampy is 2-(aminomethyl)pyridine), in the reduction of NAD⁺ to NADH in the presence of formate nih.gov. This reaction is of considerable interest as it mimics a key biological process. The study revealed that the electronic properties of the 2-(aminomethyl)pyridine ligand play a crucial role in the catalytic cycle nih.gov.
The time required for the formation of NADH was observed to be dependent on the formate concentration, taking approximately 45 hours at lower concentrations and 20 hours at higher concentrations nih.gov. These findings suggest that the reaction conditions can be optimized to enhance the efficiency of the catalytic process.
| Ligand in [RuII(terpy)(NN)Cl]Cl Complex | Relative Reaction Rate | Time for NADH formation (low formate) | Time for NADH formation (high formate) | Key Influencing Factor |
|---|---|---|---|---|
| 2-(Aminomethyl)pyridine (ampy) | 1 (Reference) | ~45 hours nih.gov | ~20 hours nih.gov | π-back bonding of pyridine ring nih.gov |
| Ethylenediamine (en) | 11-18 times faster nih.gov | Not specified | Not specified | Primarily σ-donation |
While this research was conducted on a 2-(Aminomethyl)pyridine complex, the structural and electronic similarities to this compound suggest that metal complexes of the latter could also exhibit interesting catalytic properties. The presence of the amide group in this compound might further modulate the electronic environment of the metal center, potentially leading to different catalytic activities and selectivities.
Redox Chemistry of Coordination Compounds
The redox chemistry of coordination compounds is a fundamental area of study, with implications for the development of catalysts, sensors, and molecular electronic devices. The redox behavior of a metal complex is determined by the identity of the metal ion, its oxidation state, and the electronic properties of the coordinated ligands. Ligands containing pyridine moieties, such as this compound, can actively participate in the redox processes of their metal complexes.
The functionalization of the pyridine ring in a ligand can be used to tune the electrochemical properties of the corresponding metal complex. Studies on iron(III) complexes with functionalized pyclen-based ligands have shown that modifying the pyridine ring can systematically alter the redox potential of the metal center . Electron-donating or electron-withdrawing groups on the pyridine ring influence the electron density at the metal, thereby making oxidation or reduction more or less favorable . For instance, a more electron-withdrawing substituent on the pyridine ring generally leads to a more positive reduction potential for the Fe(III)/Fe(II) couple, favoring reduction .
In the case of ruthenium(II) polypyridyl complexes, the redox potentials are also highly dependent on the nature of the ligands. The oxidation of Ru(II) to Ru(III) can be made more difficult by the presence of electron-withdrawing groups on the pyridine ligands, resulting in a positive shift in the half-wave potential (E₁/₂) . Conversely, the reduction of the complex, which is often ligand-based, can also be tuned by ligand modification.
The redox properties of such complexes are typically investigated using techniques like cyclic voltammetry. This method allows for the determination of formal reduction potentials and provides insights into the stability of different oxidation states of the metal complex.
| Ligand Functional Group on Pyridine Ring | Effect on Ligand | Fe(III)/Fe(II) Half-Cell Potential (E₁/₂) vs. Fc⁺/Fc | Impact on Redox Chemistry |
|---|---|---|---|
| -OH | Electron-donating | -462 mV | Makes reduction less favorable |
| -H | Reference | -453 mV | Reference potential |
| -NO₂ | Strongly electron-withdrawing | -372 mV | Makes reduction more favorable |
For metal complexes of this compound, it is anticipated that the amide group will have a significant influence on the redox chemistry. The amide group can act as either an electron-donating or electron-withdrawing group depending on its coordination mode and the electronic demands of the metal center. This tunability could be exploited to design complexes with specific redox properties for targeted applications. Further experimental studies, particularly using electrochemical methods, are necessary to fully elucidate the redox behavior of this compound coordination compounds.
2 Aminomethyl Isonicotinamide As a Chemical Scaffold in Academic Research
Scaffold Design and Optimization for Novel Chemical Entities
The design of novel chemical entities often begins with the selection of a suitable chemical scaffold that provides the basic structural requirements for interaction with a biological target. The 2-(aminomethyl)isonicotinamide scaffold is attractive due to its combination of a rigid aromatic ring and flexible side chains, which can be readily modified to explore the chemical space around a target.
Researchers have utilized this scaffold to develop derivatives with a wide range of biological activities. The optimization process typically involves modifying the aminomethyl and isonicotinamide (B137802) moieties to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, providing insights into how different functional groups and their positions on the scaffold influence biological activity. For instance, the substitution pattern on the pyridine (B92270) ring and the nature of the amine and amide groups can be systematically varied to achieve desired therapeutic profiles.
Scaffold-Based Approaches in Probe Development for Biological Systems
Chemical probes are essential tools for studying biological systems, enabling the investigation of protein function and the validation of drug targets. The this compound scaffold has been employed in the development of such probes. Its structural features allow for the incorporation of reporter groups, such as fluorescent tags or biotin, without significantly compromising the binding affinity for the target protein. These tagged derivatives can be used in a variety of applications, including cellular imaging, target identification, and pull-down assays, to elucidate the mechanism of action of bioactive compounds.
Rational Design of Derivatives Based on Scaffold Properties
The rational design of new drugs often relies on a deep understanding of the interactions between a lead compound and its biological target. The properties of the this compound scaffold, including its hydrogen bonding capabilities, aromatic interactions, and conformational flexibility, guide the design of new derivatives. Computational methods, such as molecular docking and molecular dynamics simulations, are frequently used to predict the binding modes of these derivatives and to prioritize compounds for synthesis. This structure-based drug design approach has been successfully applied to optimize the affinity and selectivity of compounds derived from the this compound scaffold for various targets.
Influence of Scaffold Modifications on Molecular Recognition and Interaction
The ability of a molecule to recognize and interact with its biological target is fundamental to its therapeutic effect. Modifications to the this compound scaffold can have a profound impact on its molecular recognition properties. Alterations to the electronic properties of the pyridine ring, the steric bulk of the substituents, and the hydrogen bonding patterns can all modulate the binding affinity and specificity. For example, introducing electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds. Similarly, the conformation of the aminomethyl side chain can be constrained or altered to favor a specific binding orientation. These modifications are key to fine-tuning the interaction of the molecule with its target, leading to the development of more potent and selective drugs.
Future Directions and Emerging Research Avenues for 2 Aminomethyl Isonicotinamide
Development of Advanced Synthetic Methodologies
The ability to efficiently synthesize 2-(Aminomethyl)isonicotinamide and create a diverse library of its analogs is fundamental to exploring its structure-activity relationships (SAR). While traditional synthetic routes are established, future research will likely focus on more advanced, efficient, and environmentally friendly methodologies.
Future synthetic strategies are expected to move beyond conventional batch chemistry. The adoption of continuous flow chemistry , for instance, offers advantages such as improved reaction control, enhanced safety, and scalability. This could be particularly useful for multi-step syntheses of complex derivatives of this compound. Furthermore, the field is seeing a rise in biocatalysis , where enzymes are used to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity. Engineering enzymes to synthesize isonicotinamide (B137802) derivatives could provide access to novel chemical space that is difficult to achieve with traditional chemistry.
Another significant area is the application of C-H activation , a powerful tool that allows for the direct functionalization of carbon-hydrogen bonds. Applying C-H activation techniques to the pyridine (B92270) ring or the aminomethyl side chain of this compound could streamline the synthesis of novel analogs by avoiding the need for pre-functionalized starting materials. researchgate.net These advanced methods will be crucial for rapidly generating compound libraries for biological screening. nih.govtandfonline.com
| Methodology | Potential Application to this compound | Key Advantages |
|---|---|---|
| Continuous Flow Chemistry | Scalable and safe synthesis of the core scaffold and its derivatives. | Improved heat/mass transfer, enhanced safety, easy scalability. |
| Biocatalysis | Enantioselective synthesis of chiral derivatives. | High selectivity, mild reaction conditions, environmentally friendly. |
| C-H Activation | Direct functionalization of the pyridine ring for rapid analog synthesis. | Atom economy, reduced synthetic steps, access to novel structures. |
| Photoredox Catalysis | Novel bond formations under mild conditions. | Access to unique reaction pathways, use of visible light as a reagent. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Exploration of Novel Molecular Targets and Biological Pathways
While the broader class of nicotinamide (B372718) and isonicotinamide derivatives is known to interact with various biological targets, a key future direction for this compound is the systematic exploration of its specific molecular targets and the biological pathways it modulates.
Initial research has implicated isonicotinamide-based compounds in various diseases, pointing toward several potential targets. For example, derivatives have been developed as potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3) , a target relevant to Alzheimer's disease and other neurological disorders. nih.govacs.orgdigitellinc.com Another important target is Nicotinamide N-methyltransferase (NNMT) , an enzyme involved in metabolism and linked to metabolic diseases and cancer. researchgate.net Additionally, the protective effects of isonicotinamide in models of diabetes suggest interactions with pathways involved in β-cell survival and function, potentially involving enzymes like Poly(ADP-ribose) polymerase (PARP) . nih.gov
Future research should involve large-scale screening of this compound against panels of kinases, enzymes, and receptors to build a comprehensive target profile. Techniques such as chemoproteomics can be used to identify direct binding partners in a cellular context. Understanding its impact on fundamental cellular processes, such as NAD+ metabolism , inflammation-related pathways (e.g., those involving TNF-α and IL-6), and cell signaling cascades like the Hippo/YAP pathway, will be crucial. nih.govimcwc.comnih.govmdpi.com This exploration could reveal novel therapeutic applications for this compound in oncology, neurodegeneration, metabolic disorders, or inflammatory diseases. mdpi.com
| Potential Target/Pathway | Associated Disease Area | Rationale for Exploration |
|---|---|---|
| Glycogen Synthase Kinase-3 (GSK-3) | Neurodegenerative Diseases (e.g., Alzheimer's) | Other isonicotinamide derivatives show potent inhibition. acs.org |
| Nicotinamide N-methyltransferase (NNMT) | Metabolic Diseases, Cancer | NNMT is a key regulator of nicotinamide metabolism. researchgate.net |
| Poly(ADP-ribose) polymerase (PARP) | Diabetes, Cancer | Nicotinamide, a related compound, is a known PARP inhibitor. nih.gov |
| Hippo/YAP Signaling Pathway | Cancer | Nicotinamide has been shown to suppress this pathway. mdpi.com |
| NAD+ Metabolism | Age-Related Diseases, Metabolic Disorders | As a nicotinamide analog, it may influence cellular NAD+ levels. nih.govimcwc.com |
Advanced Mechanistic Investigations at the Atomic and Molecular Level
A deep understanding of how this compound interacts with its biological targets at a molecular level is essential for rational drug design and optimization. Future research will increasingly rely on advanced computational and biophysical techniques to elucidate these mechanisms.
Molecular dynamics (MD) simulations will be a cornerstone of this effort, providing insights into the dynamic process of ligand binding and unbinding. nih.govplos.org These simulations can reveal the specific amino acid residues involved in the interaction, the role of water molecules in the binding pocket, and the conformational changes that occur in both the ligand and the protein upon binding. nih.gov This information is invaluable for explaining the structural basis of the compound's activity and for designing modifications that enhance binding affinity and selectivity.
For reactions involving enzymatic targets, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. These hybrid methods allow for the study of bond-making and bond-breaking events, providing a detailed picture of the catalytic mechanism and how inhibitors like this compound might interfere with it. nih.gov Experimentally, techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be essential for obtaining high-resolution structures of the compound bound to its target proteins, validating the computational models and providing a definitive view of the binding mode.
Design of Next-Generation Molecular Probes and Research Tools
Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of next-generation molecular probes and research tools. These probes are designed to study biological processes, visualize targets in living cells, and aid in diagnostics.
The structure of this compound, particularly its aminomethyl group, provides a convenient chemical handle for attaching various functional moieties. For example, by conjugating a fluorophore (like a coumarin (B35378) or naphthalimide derivative) to the scaffold, fluorescent probes can be created. nih.govrsc.orgmdpi.com These probes could be designed to bind selectively to a specific target, allowing for real-time imaging of the target's location and concentration within living cells using techniques like confocal microscopy. nih.gov Such tools are critical for target validation and studying the compound's mechanism of action.
An even more advanced application is the development of theranostic probes . These are multifunctional molecules that combine diagnostic and therapeutic capabilities. nih.govnih.gov A theranostic probe based on this compound could, for example, incorporate a fluorescent reporter for imaging and a therapeutic warhead that is released upon a specific biological trigger (e.g., an enzyme found in cancer cells). mdpi.com This would allow for simultaneous visualization of the target tissue and localized delivery of a therapeutic effect, representing a significant step toward personalized medicine. The isonicotinamide scaffold has already been used to stabilize fluorescent gold nanoclusters, highlighting its utility in probe development. researchgate.net
Multidisciplinary Research Collaborations and Data Integration
The complexity of modern drug discovery necessitates a departure from siloed research efforts. The future development of this compound will heavily depend on building robust, multidisciplinary collaborations and integrating diverse datasets through sophisticated data management platforms.
Effective research will require seamless collaboration between medicinal chemists synthesizing new analogs, biologists and pharmacologists conducting in vitro and in vivo testing, computational scientists building predictive models, and clinicians providing insights into unmet medical needs. This collaborative ecosystem ensures that research is guided by a holistic understanding of the compound's potential.
Q & A
Q. How can researchers ensure batch-to-batch reproducibility in the synthesis of this compound under GMP-like conditions?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction completion). Define critical quality attributes (CQAs: purity, enantiomeric excess) and critical process parameters (CPPs: temperature, stoichiometry). Use design of experiments (DoE) to optimize robustness and establish acceptance criteria for intermediate testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
